(4S,5R)-4,5-Diisopropyloxazolidin-2-one
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Overview
Description
(4S,5R)-4,5-Diisopropyloxazolidin-2-one is a chiral oxazolidinone derivative. This compound is notable for its stereochemistry, which is crucial in various chemical reactions and applications. It is often used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5R)-4,5-Diisopropyloxazolidin-2-one typically involves the enantioselective ring-opening of cycloanhydrides with alcohols in the presence of chiral catalysts. One method involves using 9-epiquininurea as a catalyst to achieve high yield and stereoselectivity at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(4S,5R)-4,5-Diisopropyloxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pressures to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions can result in a wide range of products depending on the substituents involved.
Scientific Research Applications
(4S,5R)-4,5-Diisopropyloxazolidin-2-one has numerous applications in scientific research:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, helping to produce enantiomerically pure compounds.
Biology: It can be used in the synthesis of biologically active molecules, aiding in the study of biochemical pathways and mechanisms.
Medicine: The compound is involved in the synthesis of pharmaceuticals, particularly those requiring specific stereochemistry for efficacy.
Industry: It is used in the production of fine chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism by which (4S,5R)-4,5-Diisopropyloxazolidin-2-one exerts its effects involves its role as a chiral auxiliary. It facilitates the formation of enantiomerically pure products by controlling the stereochemistry of the reaction. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (4S,5R)-4,5-Diisopropyloxazolidin-2-one
- (3R,4S,5R,6R)-3,4,5-tris(trimethylsilyloxy)-6-((trimethylsilyloxy)methyl)tetrahydro-2H-pyran-2-one
- (4S,5R)-3-Benzoyl-2-(4-methoxyphenyl)-4-phenyl-5-oxazolidinecarboxylic acid
Uniqueness
This compound is unique due to its specific stereochemistry, which makes it particularly effective as a chiral auxiliary. Its ability to facilitate the formation of enantiomerically pure products sets it apart from other similar compounds.
Properties
Molecular Formula |
C9H17NO2 |
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Molecular Weight |
171.24 g/mol |
IUPAC Name |
(4S,5R)-4,5-di(propan-2-yl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C9H17NO2/c1-5(2)7-8(6(3)4)12-9(11)10-7/h5-8H,1-4H3,(H,10,11)/t7-,8+/m0/s1 |
InChI Key |
UWZGYAPBQNOYBW-JGVFFNPUSA-N |
Isomeric SMILES |
CC(C)[C@H]1[C@H](OC(=O)N1)C(C)C |
Canonical SMILES |
CC(C)C1C(OC(=O)N1)C(C)C |
Origin of Product |
United States |
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